molecular formula C14H20BNO4 B6238866 2-(2,4-dimethyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2760474-65-3

2-(2,4-dimethyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6238866
CAS RN: 2760474-65-3
M. Wt: 277.1
InChI Key:
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Description

2-(2,4-Dimethyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DNNT) is a boron-containing organic compound that has been extensively studied in recent years due to its potential applications in a range of scientific research areas. DNNT is a versatile compound that has been used in a variety of synthesis methods, and has been identified as a potential drug target for a number of diseases.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. This compound has also been shown to inhibit the activity of certain proteins, such as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. This compound has also been shown to inhibit the activity of certain proteins, such as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components. In addition, this compound has been shown to modulate the expression of certain genes, such as those involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-(2,4-dimethyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in lab experiments are its high solubility in aqueous solutions and its low toxicity. In addition, this compound is relatively stable and can be synthesized in a relatively simple and straightforward manner. The main limitation of using this compound in lab experiments is its low bioavailability, which means that it is not easily absorbed by the body.

Future Directions

Given the potential of 2-(2,4-dimethyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for a range of scientific research applications, there are a number of possible future directions for research. These include exploring its potential for drug delivery, investigating its mechanism of action, and studying its effects on a range of diseases. In addition, further research could be conducted on the synthesis of this compound, as well as on its potential applications in drug design and development. Finally, further research could be conducted on the biochemical and physiological effects of this compound, as well as on its advantages and limitations for lab experiments.

Synthesis Methods

2-(2,4-dimethyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is typically synthesized using a reaction between 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Clthis compound) and 2,4-dimethyl-5-nitrophenol (DMNP). The reaction is typically carried out in an aqueous solution at a temperature of 90-95°C for a period of 4-6 hours. The reaction is typically catalyzed by a base, such as sodium hydroxide, and the product is isolated by precipitation. The product can then be purified and recrystallized to yield this compound in its pure form.

Scientific Research Applications

2-(2,4-dimethyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for potential applications in a variety of scientific research areas, including cancer, diabetes, neurodegenerative diseases, and inflammation. In particular, this compound has been identified as a potential drug target for a number of diseases, including cancer and diabetes. In addition, this compound has been studied for its potential applications in drug delivery, as it has been shown to be able to transport drugs across cell membranes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dimethyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 2,4-dimethyl-5-nitrophenol with tetramethyl-1,3,2-dioxaborolane in the presence of a base and a palladium catalyst.", "Starting Materials": [ "2,4-dimethyl-5-nitrophenol", "tetramethyl-1,3,2-dioxaborolane", "base", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethyl-5-nitrophenol and tetramethyl-1,3,2-dioxaborolane in a solvent such as toluene or DMF.", "Step 2: Add a base such as potassium carbonate or sodium hydroxide to the reaction mixture.", "Step 3: Add a palladium catalyst such as PdCl2(dppf) or Pd(PPh3)4 to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

2760474-65-3

Molecular Formula

C14H20BNO4

Molecular Weight

277.1

Purity

95

Origin of Product

United States

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